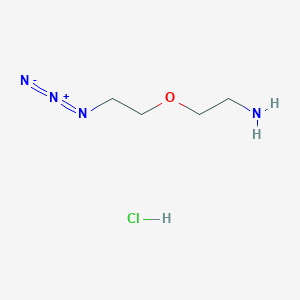
2-(2-azidoethoxy)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Azidoethoxy)ethanamine hydrochloride is an organic compound with the molecular formula C4H11ClN4O. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules .
Mechanism of Action
Target of Action
The primary target of 2-(2-Azidoethoxy)ethanamine HCl, also known as Azido-PEG2-C2-amine, is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
Azido-PEG2-C2-amine functions as a PROTAC (Proteolysis-Targeting Chimera) linker . PROTACs are bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase . The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The action of Azido-PEG2-C2-amine primarily affects the ubiquitin-proteasome system . By promoting the degradation of specific proteins, it can influence various biochemical pathways depending on the identity of the target protein. The downstream effects are therefore highly context-dependent.
Result of Action
The molecular effect of Azido-PEG2-C2-amine is the selective degradation of its target proteins . This can lead to a variety of cellular effects, depending on the functions of the degraded proteins. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate the disease symptoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethoxy)ethanamine hydrochloride typically involves the reaction of 2-(2-azidoethoxy)ethanol with hydrochloric acid. The process can be summarized as follows:
Preparation of 2-(2-azidoethoxy)ethanol: This is achieved by reacting 2-chloroethanol with sodium azide in the presence of a solvent such as water or ethanol.
Conversion to 2-(2-azidoethoxy)ethanamine: The intermediate 2-(2-azidoethoxy)ethanol is then reacted with ammonia in a solvent like tetrahydrofuran (THF) at room temperature.
Formation of 2-(2-azidoethoxy)ethanamine hydrochloride: Finally, the 2-(2-azidoethoxy)ethanamine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for 2-(2-azidoethoxy)ethanamine hydrochloride follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidoethoxy)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving this compound.
Reduction: Hydrogen gas with a palladium catalyst is typically used for the reduction of the azido group.
Major Products
Triazoles: Formed through click chemistry reactions.
Scientific Research Applications
2-(2-Azidoethoxy)ethanamine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(2-Azidoethoxy)ethanol: An intermediate in the synthesis of 2-(2-azidoethoxy)ethanamine hydrochloride.
Azido-PEG2-amine: A similar compound used in the synthesis of polyethylene glycol (PEG) derivatives.
Uniqueness
2-(2-Azidoethoxy)ethanamine hydrochloride is unique due to its dual functionality, possessing both an azido group and an amine group. This allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and bioconjugation .
Properties
IUPAC Name |
2-(2-azidoethoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O.ClH/c5-1-3-9-4-2-7-8-6;/h1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBHGGAEWDASLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN=[N+]=[N-])N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204085-45-9 |
Source


|
| Record name | 2-(2-azidoethoxy)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,7-diallyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2822304.png)
![2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2822305.png)
![4-(6-cyclopropylpyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide](/img/structure/B2822307.png)
![2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2822309.png)


![(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2822314.png)



![5-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2822319.png)
![Ethyl 2-[6-methyl-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2822320.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,3-dihydroquinoxaline-6-carboxylic acid](/img/structure/B2822321.png)
![3-Bromopyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2822324.png)
